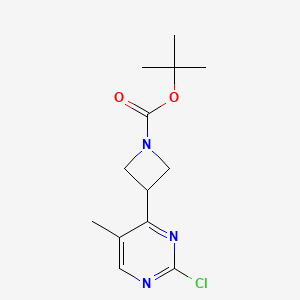

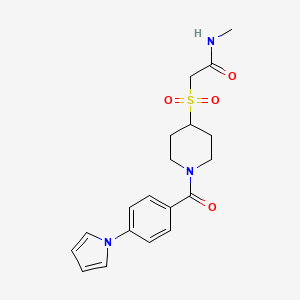

![molecular formula C17H11ClFN3O2 B2812672 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide CAS No. 1421505-08-9](/img/structure/B2812672.png)

2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide” is a chemical compound with the molecular formula C17H11ClFN3O2 and a molecular weight of 343.74. It is used for research purposes. This compound is a pyrimidine derivative, which are known for their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .

Synthesis Analysis

In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . The synthesis involved the reaction of various amines with 5-fluoro-2-amino pyrimidines in the presence of K2CO3, via a C-N bond-forming reaction . Another synthetic approach involved the reaction of N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .Molecular Structure Analysis

The molecular structure of “2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide” consists of a pyrimidine ring attached to a benzamide group via a fluorophenoxy linker.Chemical Reactions Analysis

Pyrimidine derivatives, including “2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide”, can undergo various chemical reactions. For instance, 2-Chloropyrimidine can undergo a cobalt-catalyzed cross-coupling reaction with aryl halides .Scientific Research Applications

- Nicotinamide derivatives, to which this compound belongs, have been investigated for their herbicidal properties . Researchers explore their potential as environmentally friendly herbicides to control unwanted plant growth.

- Similar to herbicides, nicotinamide derivatives have fungicidal activity . Scientists study their effectiveness against fungal pathogens, aiming to develop novel antifungal agents for agriculture and medicine.

- The crystal structures of related compounds, such as 2-chloro-N-(phenylcarbamoyl)nicotinamide, have been determined . These studies provide insights into molecular packing, intermolecular interactions, and potential applications.

Herbicidal Activity

Fungicidal Activity

Crystallography and Structural Studies

Mechanism of Action

Target of Action

The primary target of 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide is the P2X7 receptors . These receptors are a type of purinergic receptor for ATP, which play a significant role in apoptosis, inflammation, and pain signaling.

Mode of Action

The compound acts as an antagonist against P2X7 receptors . By binding to these receptors, it inhibits their activation, thereby modulating the downstream signaling pathways that are triggered by these receptors.

Pharmacokinetics

The compound’smolecular weight (500.85) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed. The compound’s LogP value (3.31790) also indicates a balance between hydrophilicity and lipophilicity, which is favorable for membrane permeability.

properties

IUPAC Name |

2-chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN3O2/c18-13-6-2-1-5-12(13)16(23)22-11-9-20-17(21-10-11)24-15-8-4-3-7-14(15)19/h1-10H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQFCPWYQVCBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2812593.png)

![(1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2812604.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2812605.png)

![11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2812608.png)

![3,3-Dimethyl-1-[4-(4-propan-2-ylpiperazin-1-yl)benzoyl]piperidine-2-carbonitrile](/img/structure/B2812610.png)